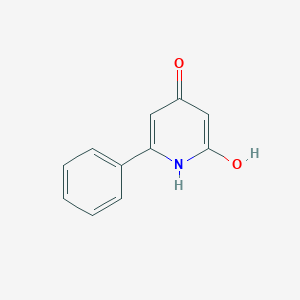

2(1H)-Pyridone, 4-hydroxy-6-phenyl-

Description

Historical Context and Significance of the 2(1H)-Pyridone Scaffold in Organic Chemistry

The 2(1H)-pyridone scaffold is a six-membered nitrogen-containing heterocycle that has been a subject of immense interest for synthetic organic chemists for decades. iipseries.org Its importance stems from its presence in a multitude of biologically active natural products. iipseries.orgnih.gov This structural motif is a key component in compounds that exhibit a wide array of pharmacological activities. nih.govingentaconnect.com

The versatility of the 2-pyridone core makes it a valuable building block in both the pharmaceutical and material sciences industries. iipseries.org It serves as a crucial starting material, or synthon, for the synthesis of other complex heterocyclic compounds. iipseries.orgnih.gov The ability of the 2-pyridone ring to undergo various chemical reactions allows for the creation of diverse and complex molecules. iipseries.org Furthermore, the development of efficient and varied synthetic techniques, including those catalyzed by Lewis or Brønsted acids and transition metals, has provided ready access to a wide range of 2-pyridone scaffolds. iipseries.org This accessibility facilitates their use in drug discovery and other organic synthesis applications. iipseries.org The 2-pyridone structure is also recognized for its role as a bioisostere for amides, phenyls, and other related groups, and its ability to act as both a hydrogen bond donor and acceptor, which contributes to favorable drug-like properties. nih.gov

Structural Features and Tautomeric Considerations of 4-Hydroxy-2(1H)-Pyridones

The structure of 4-hydroxy-2(1H)-pyridones is characterized by a fascinating chemical phenomenon known as tautomerism, where the molecule can exist in two or more interconvertible forms.

4-Hydroxy-2(1H)-pyridones exhibit keto-enol tautomerism, existing in equilibrium between the 4-hydroxy-2-pyridone (keto) form and the 2,4-dihydroxypyridine (B17372) (enol) form. chemtube3d.comresearchgate.net This is a specific type of prototropic tautomerism, involving the migration of a proton. nih.gov The 2(1H)-pyridone form is often referred to as the lactam tautomer, while the 2-hydroxypyridine (B17775) form is known as the lactim tautomer. nih.gov

The equilibrium between these two forms is delicate and can be influenced by various factors. wuxibiology.com In the case of the parent 2-pyridone, the tautomeric equilibrium with 2-hydroxypyridine has been extensively studied using methods like IR, UV, and microwave spectroscopy, as well as X-ray diffraction. nih.gov For 4-hydroxypyridine, it exists in tautomeric equilibrium with 4-pyridone. wikipedia.orgstackexchange.com Generally, for both 2- and 4-hydroxypyridines, the pyridone (keto) form is favored in polar solvents and in the solid state, while the hydroxypyridine (enol) form becomes more significant in the gas phase or in nonpolar solvents. stackexchange.comstackexchange.comechemi.com The stability of the pyridone form in condensed phases is often attributed to factors like intermolecular hydrogen bonding. researchgate.netechemi.com

The position of the tautomeric equilibrium in pyridone systems is highly sensitive to both the nature and position of substituents on the ring, as well as the surrounding solvent environment. stackexchange.comrsc.org

Solvent Effects: The polarity of the solvent plays a crucial role. Polar solvents, such as water and alcohols, tend to favor the more polar 2-pyridone tautomer. nih.govwuxibiology.comstackexchange.com This is because the pyridone form, with its separate positive and negative charge centers (zwitterionic character), is better stabilized by polar solvent molecules. wuxibiology.comnih.gov Conversely, non-polar solvents favor the less polar 2-hydroxypyridine form. stackexchange.com In the gas phase, the enol form (hydroxypyridine) is generally more stable for both 2- and 4-hydroxypyridines. nih.govstackexchange.com

Substituent Effects: The electronic properties of substituents on the pyridine (B92270) ring can significantly alter the tautomeric balance. rsc.orgsemanticscholar.org

Inductive Effects: Electron-withdrawing or electron-donating groups can influence the acidity of the N-H and O-H bonds, which is a key factor in determining the equilibrium position. The inductive effect of a substituent is considered a primary determinant of the tautomeric equilibria. rsc.org

Resonance Effects: Resonance effects are also important, particularly for substituents like the amino group (NH2). The lactam (pyridone) tautomers are less aromatic and more susceptible to the resonance effects of substituents. rsc.org

Positional Effects: The position of the substituent matters. For example, in 2-pyridones, a chlorine atom at the 6-position pushes the equilibrium toward the hydroxypyridine (lactim) form. rsc.org For 4-pyridones, an electronegative substituent at the 2-position favors the lactim tautomer. rsc.org However, substituents at the 3-position of 4-pyridone have shown little effect on the tautomeric equilibrium. rsc.org

Academic Research Landscape of 4-Hydroxy-6-phenyl-2(1H)-Pyridone and its Derivatives

The 4-hydroxy-2-pyridone scaffold is a core structure in a variety of natural products known as 4-hydroxy-2-pyridone alkaloids, which exhibit a range of biological activities. nih.gov This has spurred significant interest in the synthesis and study of these compounds and their derivatives. innovareacademics.in

Research has focused on developing synthetic routes to access these molecules. For instance, methods have been described for the synthesis of 3-acetyl-4-hydroxy-1-phenylpyridin-2(1H)-ones through the cyclization of aryl ketone anilides with diethyl malonate, followed by a ring-opening reaction. researchgate.net Other synthetic strategies involve the reaction of enaminones with (chlorocarbonyl)phenyl ketene (B1206846) to produce 4-hydroxy-3,4,6-trisubstituted-2(1H)-pyridinones. nih.govfrontiersin.org

Furthermore, derivatives of the 4-hydroxy-2-pyridone core are actively investigated for various potential applications. Studies have explored the synthesis of bis(pyridyl)methanes from 4-hydroxy-2-pyridone precursors. nih.gov The condensation of 4-hydroxy-6-methylpyridin-2(1H)-one with various aldehydes has been used to create new derivatives. nih.gov Structure-activity relationship (SAR) studies on 4-hydroxy-2-pyridone analogs have highlighted the importance of the 4-hydroxy group and a lipophilic group at the R6 position for certain biological activities. researchgate.net These academic investigations underscore the continued importance of the 4-hydroxy-6-phenyl-2(1H)-pyridone framework and its analogs as targets for synthesis and further study. nih.govrsc.org

Structure

3D Structure

Properties

CAS No. |

17424-17-8 |

|---|---|

Molecular Formula |

C11H9NO2 |

Molecular Weight |

187.19 g/mol |

IUPAC Name |

4-hydroxy-6-phenyl-1H-pyridin-2-one |

InChI |

InChI=1S/C11H9NO2/c13-9-6-10(12-11(14)7-9)8-4-2-1-3-5-8/h1-7H,(H2,12,13,14) |

InChI Key |

HWBYIZIHSOFIDT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=O)N2)O |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC(=O)C=C(N2)O |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C=C(N2)O |

Synonyms |

4-Hydroxy-6-phenyl-2(1H)-pyridone |

Origin of Product |

United States |

Synthetic Methodologies for 4 Hydroxy 6 Phenyl 2 1h Pyridone and Analogs

Classical Approaches for Pyridinone Ring Construction

Traditional methods for synthesizing the 2(1H)-pyridone ring often rely on condensation reactions and the use of readily available starting materials. These established routes provide a solid foundation for accessing a wide variety of substituted pyridones.

Cyclocondensation Reactions and Multi-component Strategies

Cyclocondensation reactions are a cornerstone in the synthesis of 4-hydroxy-2-pyridone derivatives. These reactions typically involve the formation of the pyridone ring from acyclic precursors in a single step. A common strategy involves the condensation of 1,3,5-tricarbonyl compounds with ammonia. nih.gov

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from three or more starting materials in a one-pot reaction. rsc.orgnih.gov For instance, the synthesis of pyrano[3,2-c]pyridones has been achieved through a three-component reaction of aromatic aldehydes, malononitrile (B47326), and a 4-hydroxy-6-methylpyridin-2(1H)-one derivative, mediated by a base like triethylamine (B128534) in refluxing ethanol (B145695). rsc.orgnih.gov Similarly, novel 4-hydroxy-2-pyridone-fused spiropyrans can be synthesized via a one-pot multicomponent reaction involving 4-hydroxy-6-methylpyridine-2-ones, malononitrile or ethyl cyanoacetate, and ninhydrin (B49086) or isatin (B1672199) derivatives. tandfonline.com Another example is the synthesis of 2-pyridone-pyrimidine derivatives through the multicomponent reaction of 4-hydroxy-6-methylpyridine-2-ones, aromatic aldehydes, and barbituric acid or 6-aminouracil, catalyzed by p-toluenesulfonic acid in water. researchgate.net

Table 1: Examples of Multi-component Reactions for Pyridone Synthesis

| Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| Aromatic aldehydes, malononitrile, 4-hydroxy-1,6-dimethylpyridin-2(1H)-one | Triethylamine, EtOH, reflux | Pyrano[3,2-c]pyridones | 75-98 | rsc.orgnih.gov |

| 4-Hydroxy-6-methylpyridine-2-ones, malononitrile/ethyl cyanoacetate, ninhydrin/isatin | Acetic acid, EtOH, rt/70 °C | 4-Hydroxy-2-pyridone-fused spiropyrans | - | tandfonline.com |

| 4-Hydroxy-6-methylpyridine-2-ones, aromatic aldehydes, barbituric acid/6-aminouracil | p-Toluenesulfonic acid, water | 2-Pyridone-pyrimidine derivatives | - | researchgate.net |

Utilization of Malonate Derivatives and Related Precursors

Malonate derivatives, particularly diethyl malonate, are versatile precursors in the synthesis of 4-hydroxy-2-pyridones. researchgate.netnih.govwikipedia.org A notable method involves the reaction of 3-amino-3-dialkylaminopropenoates with bis(2,4,6-trichlorophenyl)malonate to produce 4-hydroxy-2-pyridone derivatives. nih.gov The resulting pyridones can be further reacted with aldehydes to yield bis(pyridyl)methanes. nih.gov

Another approach is the condensation of 2-aminopyridines with diethyl malonate, which can be performed under neat (solvent-free) conditions, to afford 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones. researchgate.netresearchgate.net The condensation of active malonic esters with 2-pyridylacetonitrile (B1294559) yields 1-cyano-3-substituted 2-hydroxyquinolizin-4-ones. nih.gov

The general reactivity of diethyl malonate allows for its use in various condensation reactions. For example, it can be condensed with 2-pyridinecarboxaldehyde (B72084) to form diethyl 2-(pyridin-2-ylmethylene)malonate, a key intermediate for further transformations. nih.gov

Table 2: Synthesis of Pyridone Analogs using Malonate Derivatives

| Malonate Derivative | Co-reactant | Product Type | Reference |

| Bis(2,4,6-trichlorophenyl)malonate | 3-Amino-3-dialkylaminopropenoates | 4-Hydroxy-2-pyridone derivatives | nih.gov |

| Diethyl malonate | 2-Aminopyridines | 2-Hydroxy-pyrido[1,2-a]pyrimidin-4-ones | researchgate.netresearchgate.net |

| Active malonic esters | 2-Pyridylacetonitrile | 1-Cyano-3-substituted 2-hydroxyquinolizin-4-ones | nih.gov |

Synthesis from Pyranone Derivatives (e.g., 4-hydroxy-6-methyl-2-pyrone)

Pyranone derivatives serve as valuable precursors for the synthesis of 4-hydroxy-2-pyridones. A well-established method involves the conversion of dehydroacetic acid (a pyranone derivative) to 4-hydroxy-6-methyl-2(1H)-pyridone. nih.govnih.gov This transformation is typically achieved by reacting dehydroacetic acid with aqueous ammonium (B1175870) hydroxide. nih.gov The resulting 4-hydroxy-6-methylpyridin-2(1H)-one can then be used as a building block for more complex structures. nih.govnih.gov For instance, it can be condensed with various aldehydes to produce a range of substituted pyridone derivatives. nih.govnih.gov

The synthesis of 4(1H)-pyridones can also be achieved through pyrone intermediates as described by Letsinger, which often provides better results for asymmetrical 2,6-substituted 4(1H)-pyridones compared to other methods. nih.gov

Advanced Synthetic Techniques for 2(1H)-Pyridone Derivatives

To improve efficiency, yield, and environmental friendliness, modern synthetic methods have been developed and applied to the synthesis of 2(1H)-pyridone derivatives. These include microwave-assisted synthesis and various catalytic approaches.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions. While specific examples for the direct microwave-assisted synthesis of 4-hydroxy-6-phenyl-2(1H)-pyridone are not prevalent in the provided context, the application of microwave heating has been shown to accelerate the Bohlmann-Rahtz pyridine (B92270) synthesis, a related heterocyclization reaction. researchgate.net This suggests the potential for microwave-assisted methods to be adapted for the synthesis of 4-hydroxy-2-pyridone derivatives, potentially offering advantages over conventional heating.

Catalytic Approaches (e.g., Lewis Acid Catalysis, L-proline, Gold Catalysis)

Various catalysts have been employed to facilitate the synthesis of 2(1H)-pyridone derivatives, enhancing reaction rates and selectivity.

Lewis Acid Catalysis : Lewis acids such as ytterbium(III) trifluoromethanesulfonate (B1224126) and zinc(II) bromide have been shown to be effective catalysts in the Bohlmann-Rahtz heteroannulation reaction for generating highly functionalized pyridines. researchgate.net ZnCl₂ has also been used as a catalyst for the reductive decarboxylative pyridylation of N-hydroxyphthalimide esters to form 4-substituted pyridines. acs.org Simple bismuth(III) salts are also frequently utilized as Lewis acids in various chemical transformations. digitellinc.com

L-proline : The organocatalyst L-proline has been successfully used in the one-pot synthesis of polysubstituted pyridine systems. rsc.orgderpharmachemica.com It has been shown to be an efficient and environmentally friendly catalyst for Michael addition reactions in the synthesis of pyridine derivatives. rsc.org For example, L-proline catalyzes the reaction of N-(benzothiazol-2-yl)-2-cyanoacetamides with arylidene malononitriles and arylidene ethyl cyanoacetates. rsc.org It has also been used to catalyze the multi-component synthesis of N-pyridyl-tetrahydroisoquinolines. rsc.org

Gold Catalysis : Gold catalysts have proven to be versatile for the synthesis of 2-pyridones through various reaction pathways. researchgate.netacs.orgacs.orgthieme-connect.denih.gov One approach involves a gold-catalyzed post-Ugi cascade transformation, which includes a furan (B31954)–alkyne cyclization followed by furan ring-opening. researchgate.net Another method is the sequential gold-catalyzed cycloisomerization and oxidative nitrogen insertion from 1,3-enynyl esters to produce masked 2-pyridones. acs.org Gold catalysts, in combination with a silver co-catalyst, can also facilitate the [4+3] and [4+2] annulations of 3-en-1-ynamides with isoxazoles to yield 4H-azepines and pyridines, respectively. thieme-connect.de

Table 3: Catalytic Approaches for Pyridone Synthesis

| Catalyst | Reaction Type | Substrates | Product Type | Reference |

| Ytterbium(III) trifluoromethanesulfonate, Zinc(II) bromide | Bohlmann-Rahtz heteroannulation | Enamino esters, alkynones | Highly functionalized pyridines | researchgate.net |

| L-proline | Michael addition | N-(benzothiazol-2-yl)-2-cyanoacetamides, arylidene malononitriles | Polysubstituted pyridines | rsc.org |

| Gold catalyst | Post-Ugi cascade | Ugi adducts | 2-Pyridones | researchgate.net |

| Gold catalyst | Cycloisomerization/Oxidative nitrogen insertion | 1,3-Enynyl esters | Masked 2-pyridones | acs.org |

Green Chemistry Principles in Pyridinone Synthesis

The application of green chemistry principles to the synthesis of pyridinone derivatives aims to reduce environmental impact by employing safer solvents, minimizing waste, and improving energy efficiency. rasayanjournal.co.in Traditional methods for synthesizing pyridinones often rely on hazardous solvents and toxic reagents, leading to significant environmental and health risks. rasayanjournal.co.in Green chemistry offers alternatives that are not only more environmentally friendly but also often result in higher yields, shorter reaction times, and simplified workup procedures. rasayanjournal.co.innih.gov

Key green chemistry strategies employed in pyridinone synthesis include:

Multicomponent Reactions (MCRs): These reactions involve combining three or more reactants in a single pot to form the final product, which streamlines the process and reduces waste. rasayanjournal.co.in A one-pot, four-component reaction has been successfully used to synthesize novel pyridine derivatives. nih.govresearchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically shorten reaction times and increase yields compared to conventional heating methods. nih.govresearchgate.net This technique is recognized as a green chemistry tool that offers advantages in various organic syntheses. nih.gov

Solventless or Safer Solvent Systems: Conducting reactions in the absence of a solvent or using environmentally benign solvents like water or ethanol minimizes the use and disposal of hazardous volatile organic compounds. rasayanjournal.co.inresearchgate.net Ethanol has been used as a solvent in the microwave-assisted synthesis of pyridine derivatives, offering a greener alternative to more hazardous options. nih.govresearchgate.net

Catalysis: The use of catalysts, particularly recyclable heterogeneous catalysts, can improve reaction efficiency and reduce waste, aligning with green chemistry principles. rasayanjournal.co.inbiosynce.com Catalysis is a fundamental aspect of green chemistry, as it can lower the amount of reactants needed, accelerate reaction rates, and enhance selectivity. biosynce.com

The advantages of these green methods are evident when comparing them to traditional synthetic routes. For instance, the synthesis of certain cyanopyridine derivatives via a microwave-assisted, one-pot, four-component reaction shows significant improvements in yield and reaction time over conventional heating methods. nih.govresearchgate.net

| Parameter | Method A: Microwave-Assisted (Green Method) | Method B: Conventional Heating |

|---|---|---|

| Reaction Time | 2–7 minutes | 6–9 hours |

| Yield | 82%–94% | 71%–88% |

| Solvent | Ethanol | Ethanol |

| Process | One-pot, four-component reaction | Refluxing |

These green approaches not only provide environmental and economic benefits but also pave the way for the efficient production of complex molecules. rasayanjournal.co.in

Mechanistic Investigations of 2(1H)-Pyridone Formation Pathways

Understanding the reaction mechanisms for the formation of 2(1H)-pyridones is crucial for optimizing synthetic routes and designing new analogs. Several pathways have been proposed and investigated, often involving complex condensation and cyclization steps.

One common pathway involves the cyclization of aryl ketone anilides with diethyl malonate, which affords 4-hydroxy-6-phenyl-6H-pyrano[3,2-c]-pyridin-2,5-diones. researchgate.net These intermediates can then undergo a ring-opening reaction to yield 3-acetyl-4-hydroxy-1-phenylpyridin-2(1H)-ones. researchgate.net

Another significant route to pyridone alkaloids is through a Dieckmann condensation. This intramolecular cyclization of a diester in the presence of a base is a key step in the racemic total syntheses of alkaloids like tenellin (B611285) and ilicicolin H. The biosynthesis of some 4-hydroxy-2-pyridone alkaloids is thought to proceed through the oxidative ring expansion of tetramic acids.

Multicomponent reactions offer complex yet elegant pathways. For instance, a one-pot synthesis of polysubstituted dihydropyridone derivatives has been reported using cyanoacetamide, aryl aldehydes, ethyl acetoacetate (B1235776), and ammonium acetate (B1210297) with pyridine as a catalyst. nih.gov The proposed mechanism involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and dehydration to form the pyridone ring.

More recently, metal-catalyzed reactions have provided efficient pathways. A plausible mechanism for a copper-catalyzed synthesis of pyrido[1,2-a]pyrimidin-4-ones involves the initial coordination of an enamine to a Cu(I) species. nih.gov This is followed by an intermolecular oxidative addition of a 2-halopyridine to form a Cu(III) intermediate, which then undergoes base-promoted deprotonation and subsequent reductive elimination and intramolecular amidation to yield the final product. nih.gov

Chemical Reactivity and Derivatization Strategies of 4 Hydroxy 6 Phenyl 2 1h Pyridone Scaffold

Electrophilic Substitution Reactions on the Pyridone Ring (e.g., Halogenation, Acylation, Alkylation)

The electron-rich nature of the 4-hydroxy-2-pyridone ring system makes it susceptible to electrophilic substitution reactions. The position of substitution is dictated by the directing effects of the hydroxyl and carbonyl groups.

Halogenation: The halogenation of 4-hydroxy-6-phenyl-2(1H)-pyridone and related structures typically occurs at the C3 position, which is activated by the adjacent hydroxyl group.

Acylation: The acylation of 4-hydroxy-6-phenyl-2-pyrone, a closely related analog, with aliphatic acid anhydrides or acid chlorides in trifluoroacetic acid initially yields the O-acylated product (ester). researchgate.net This ester can then undergo rearrangement to the C3-acylated product, with the extent of rearrangement depending on the reaction conditions and the nature of the acyl group. researchgate.net However, when aromatic acid chlorides are used in pyridine (B92270) or trichloroacetic acid, only the ester is formed. These esters can be subsequently rearranged to the 3-acylpyrones using a Lewis acid catalyst like aluminum chloride. researchgate.net

Alkylation: While electrophilic alkylation on the carbon framework can be challenging, N-alkylation at the pyridone nitrogen is a common transformation. Regioselective O-alkylation of 2-pyridones can be achieved with high selectivity using TfOH-catalyzed carbenoid insertion under mild, metal-free conditions. rsc.org

Nucleophilic Transformations and Functionalization

The 4-hydroxy-2(1H)-pyridone scaffold can also participate in nucleophilic reactions, primarily through the hydroxyl group and the activated positions on the ring. The hydroxyl group at the C4 position imparts acidic properties to the molecule, allowing it to act as a nucleophile in various reactions.

For instance, 4-hydroxy-6-alkyl-2-pyrones, which share the key functional group, are effective partners in Mitsunobu reactions and oxa-Michael additions. beilstein-journals.orgnih.gov This demonstrates the nucleophilic character of the 4-hydroxy group, enabling the formation of C-O bonds and the synthesis of functionalized ethers. beilstein-journals.orgnih.gov

Furthermore, the pyridone ring can be rendered susceptible to nucleophilic attack, particularly after modification. For example, the synthesis of certain pyridone derivatives involves the condensation of an imino ester with diethyl malonate, showcasing a nucleophilic addition-elimination pathway.

Regioselective Derivatization at C3, C4, C5, C6, and N-Positions of the Pyridinone Core

The ability to selectively functionalize specific positions of the 4-hydroxy-6-phenyl-2(1H)-pyridone core is crucial for developing structure-activity relationships.

C3-Position: This position is highly activated towards electrophilic attack. Nitration of 6-hydroxy-2(1H)-pyridone, a related structure, occurs at the 3-position when the reaction is carried out with the free base. rsc.org Palladium-catalyzed direct C-H alkenylation has also been demonstrated for the C3 position of related pyridone systems. nih.gov

C4-Position: The hydroxyl group at C4 is a key site for functionalization. O-alkylation can be achieved through various methods, including the Mitsunobu reaction and Williamson ether synthesis. beilstein-journals.orgnih.gov As mentioned, TfOH-catalyzed carbenoid insertion offers a highly regioselective method for O-alkylation. rsc.org

C5-Position: While less reactive than the C3 position, C5 can undergo functionalization. For example, regioselective C5-alkylation has been achieved in 2,3-dihydro-4-pyridones through a one-flask procedure involving aldehydes and triethylsilane. nih.gov

C6-Position: The phenyl group at the C6 position is a defining feature of the target molecule. While direct modification of the pyridone C6 is less common, the phenyl ring itself can be a site for further derivatization, although this is outside the scope of direct pyridone core functionalization.

N-Position: The nitrogen atom of the pyridone ring is readily alkylated or arylated. This is a common strategy to introduce diversity and modulate properties like solubility and metabolic stability.

Table 1: Summary of Regioselective Derivatization Strategies

| Position | Reaction Type | Reagents/Conditions | Outcome |

| C3 | Electrophilic Substitution (Nitration) | Nitrating agents | 3-Nitro-6-hydroxy-2(1H)-pyridone |

| C3 | Electrophilic Substitution (Acylation) | Acid anhydrides/chlorides, then rearrangement | 3-Acyl-4-hydroxy-6-phenyl-2(1H)-pyridone |

| C3 | C-H Alkenylation (for related systems) | Pd catalyst, AgOAc/O2, acrylates/styrenes | C3-alkenylated pyridones |

| C4 | O-Alkylation (Mitsunobu) | Alcohol, DEAD, PPh3 | 4-Alkoxy-6-phenyl-2(1H)-pyridone |

| C4 | O-Alkylation (Carbenoid Insertion) | Diazo compounds, TfOH | 4-Alkoxy-6-phenyl-2(1H)-pyridone |

| C5 | Alkylation (for dihydro-pyridones) | Aldehydes, triethylsilane | C5-alkylated derivatives |

| N1 | N-Alkylation | Alkyl halides, base | 1-Alkyl-4-hydroxy-6-phenyl-2(1H)-pyridone |

Formation of Condensed Polycyclic Systems from 2(1H)-Pyridone Precursors

The 4-hydroxy-6-phenyl-2(1H)-pyridone scaffold serves as a valuable building block for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the bifunctional nature of the pyridone, where both the ring and its substituents participate in cyclization reactions.

One strategy involves the reaction of 4-hydroxy-6-methylpyridin-2(1H)-one with α,β-unsaturated aldehydes, which leads to the formation of condensed pyran derivatives. nih.gov This suggests that the 4-hydroxy-6-phenyl analog could undergo similar transformations.

A more general approach involves the ring-opening of suitably functionalized pyridone precursors followed by reaction with binucleophiles to construct polycyclic structures. For instance, 3-hydroxy-3,4-dihydropyrido[2,1-c] beilstein-journals.orgnih.govoxazine-1,8-diones, derived from pyridone precursors, react with binucleophiles like o-phenylenediamine (B120857) to form polycyclic benzimidazole-fused pyridones. nih.gov This highlights the potential of the pyridone core to act as a template for the assembly of complex polycyclic architectures.

Table 2: Examples of Condensed Polycyclic System Formation

| Pyridone Precursor | Reagents | Resulting System |

| 4-hydroxy-6-methylpyridin-2(1H)-one | α,β-Unsaturated aldehydes | Condensed pyran derivatives |

| 3-hydroxy-3,4-dihydropyrido[2,1-c] beilstein-journals.orgnih.govoxazine-1,8-diones | o-Phenylenediamine | Polycyclic benzimidazole-fused pyridones |

These examples underscore the versatility of the 4-hydroxy-2(1H)-pyridone scaffold in constructing diverse and complex molecular frameworks.

Spectroscopic and Crystallographic Characterization of 4 Hydroxy 6 Phenyl 2 1h Pyridone and Its Derivatives

Advanced Vibrational Spectroscopy (FT-IR) for Structural Elucidation

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique to identify the functional groups present in a molecule. In the case of 4-hydroxy-6-phenyl-2(1H)-pyridone and its derivatives, FT-IR spectra provide key insights into their vibrational modes.

For a related compound, 4-hydroxy-6-methylpyridin-2(1H)-one, characteristic infrared absorption bands are observed at 3296, 3094, 2891, and 1640 cm⁻¹. nih.govresearchgate.net The broad band around 3296 cm⁻¹ can be attributed to the N-H stretching vibration of the pyridone ring, while the band at 3094 cm⁻¹ is likely due to O-H stretching. The absorption at 2891 cm⁻¹ corresponds to C-H stretching vibrations, and the strong band at 1640 cm⁻¹ is characteristic of the C=O (carbonyl) stretching of the pyridone ring. nih.govresearchgate.net

The N-H stretching vibration in secondary amides, a feature present in the pyridone ring, is typically observed in the range of 3370-3170 cm⁻¹. researchgate.net For some N-phenyl benzamides, the N-H stretching wavenumber shows a red shift in the IR spectrum compared to calculated values, indicating a weakening of the N-H bond. researchgate.netesisresearch.org Phenyl ring stretching vibrations are also identifiable in the IR spectra of these compounds. researchgate.net

Interactive Table: FT-IR Data for 4-Hydroxy-6-methylpyridin-2(1H)-one

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch | 3296 | nih.govresearchgate.net |

| O-H Stretch | 3094 | nih.govresearchgate.net |

| C-H Stretch | 2891 | nih.govresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the detailed structure of molecules in solution. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively, and are crucial for studying the tautomerism between the hydroxy-pyridone and pyridinone forms.

2- and 4-hydroxypyridines can exist in tautomeric forms as pyridones. chemtube3d.com These compounds predominantly exist as the 'amide' tautomer in most solvents. chemtube3d.com The study of tautomerism in 4-hydroxyterpyridine using ¹H and ¹³C NMR has shown that the less polar hydroxy tautomer is favored in the gas phase, while the more polar keto form predominates in solution. rsc.org

For the related compound 4-hydroxy-6-methylpyridin-2(1H)-one, the ¹H NMR spectrum in CDCl₃ shows signals at δ 10.99 (s, NH-1), 10.40 (s, OH), 5.59 (s, H-3), 5.34 (s, H-5), and 2.07 (s, 3H, CH₃-C-6). nih.govresearchgate.net The corresponding ¹³C NMR spectrum in the same solvent exhibits peaks at δ 167.6, 164.8, 145.9, 98.2, 95.7, and 18.5. nih.govresearchgate.net

Interactive Table: NMR Data for 4-Hydroxy-6-methylpyridin-2(1H)-one in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Assignment | Reference |

|---|---|---|---|

| ¹H | 10.99 | NH-1 | nih.govresearchgate.net |

| ¹H | 10.40 | OH | nih.govresearchgate.net |

| ¹H | 5.59 | H-3 | nih.govresearchgate.net |

| ¹H | 5.34 | H-5 | nih.govresearchgate.net |

| ¹H | 2.07 | CH₃-C-6 | nih.govresearchgate.net |

| ¹³C | 167.6 | C=O | nih.govresearchgate.net |

| ¹³C | 164.8 | C-OH | nih.govresearchgate.net |

| ¹³C | 145.9 | C-6 | nih.govresearchgate.net |

| ¹³C | 98.2 | C-3 | nih.govresearchgate.net |

| ¹³C | 95.7 | C-5 | nih.govresearchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromic Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons to higher energy levels. Solvatochromism, the change in the color of a solution with a change in solvent polarity, is a phenomenon often studied using UV-Vis spectroscopy and provides insights into solute-solvent interactions.

Derivatives of 2,6-bis(4-hydroxybenzylidene) cyclohexanone (B45756) exhibit solvatochromic behavior, with bathochromic (red) shifts observed as the solvent polarity changes. nih.govmdpi.com This is attributed to the stabilization of the excited state more than the ground state by the solvent. nih.govmdpi.com The study of aryl azo pyridone dyes also reveals solvatochromic properties, where the structure of the molecule and its interactions with the solvent influence the absorption spectra. researchgate.net The solvatochromic behavior of certain betaines is influenced by both dipolarity/polarizability and acidity contributions from the solvent. researchgate.net

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for the accurate determination of the molecular weight and elemental composition of a compound. Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of complex mixtures.

The molecular weight of 4-hydroxy-6-phenyl-2(1H)-pyridone is 187.19500 g/mol . lookchem.com For the related compound 4-hydroxy-6-methylpyridin-2(1H)-one, the mass spectrum shows a molecular ion peak [M]⁺ at m/z 125. nih.govresearchgate.net Electron ionization tandem mass spectrometry has been used to study the fragmentation patterns of 3-cyano-4-substituted phenyl-6-phenyl-2(1H)-pyridones. nih.gov HRMS is also a standard characterization technique for newly synthesized organic compounds, including derivatives of itraconazole, where it is used to confirm their structures unambiguously. acs.org

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding.

The crystal structure of 6-phenyl-4-(p-tolyl)pyridin-2(1H)-one has been determined to be monoclinic with the space group P2₁/n. iaea.org In this structure, strong N–H···O and C–H···O hydrogen interactions play a significant role in stabilizing the crystal lattice. iaea.org Similarly, in the crystal structure of 4-hydroxy-6-methylpyridin-2(1H)-one, N—H⋯O and O—H⋯O hydrogen bonds link the molecules, forming a layered structure. nih.govresearchgate.net The study of tautomerism in 4-hydroxyterpyridine has also utilized X-ray crystallography to confirm the solid-state structure. rsc.org

Interactive Table: Crystal Data for 6-Phenyl-4-(p-tolyl)pyridin-2(1H)-one

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | iaea.org |

| Space Group | P2₁/n | iaea.org |

| a (Å) | 11.8346(7) | iaea.org |

| b (Å) | 13.4413(9) | iaea.org |

| c (Å) | 17.7626(10) | iaea.org |

| β (°) | 99.479(5) | iaea.org |

Computational and Theoretical Investigations of 4 Hydroxy 6 Phenyl 2 1h Pyridone

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has been a cornerstone in the theoretical analysis of 4-hydroxy-6-phenyl-2(1H)-pyridone and its analogs. These studies focus on optimizing the molecular geometry and understanding the electronic structure and reactivity of the molecule. researchgate.netnih.gov DFT calculations, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-31G(d,p), 6-311+G(d,p)), are employed to determine key parameters that govern the molecule's behavior. researchgate.netnih.govmdpi.com

Key findings from DFT studies include the determination of global chemical reactivity descriptors such as chemical hardness, energy, electronic chemical potential, and electrophilicity. researchgate.netasrjetsjournal.org These descriptors help in predicting the relative stability and reactivity of the molecule and its derivatives. researchgate.net For instance, a small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) as calculated by DFT suggests that a molecule is chemically reactive. nih.gov

Furthermore, DFT is utilized to analyze the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of the molecule. asrjetsjournal.orgnih.gov This information is crucial for predicting the sites of nucleophilic and electrophilic attacks, thereby providing insights into the molecule's reactivity in chemical reactions. researchgate.netasrjetsjournal.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Interactions)

Frontier Molecular Orbital (FMO) theory is a critical component of computational studies on 4-hydroxy-6-phenyl-2(1H)-pyridone, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy and composition of these orbitals are fundamental in determining the chemical reactivity and electronic properties of a molecule. nih.govirjweb.com

Quantum Chemical Calculations of Tautomeric Equilibria and Energetics

Quantum chemical calculations have been instrumental in investigating the tautomeric equilibria and energetics of 4-hydroxy-6-phenyl-2(1H)-pyridone and related systems. acs.org The molecule can exist in different tautomeric forms, primarily the 2-pyridone and 2-hydroxypyridine (B17775) forms, and understanding their relative stabilities is crucial. documentsdelivered.comwuxibiology.com

Computational methods, including DFT, are used to calculate the relative energies of these tautomers to determine the predominant form under different conditions. nih.govacademie-sciences.fr These calculations have shown that in many cases, the 2-pyridone form is more stable than the 2-hydroxypyridine form, although the energy difference can be small. wuxibiology.com The high energy barriers for non-solvated tautomerization suggest that the process is significantly influenced by the surrounding environment. wuxibiology.com

Solvent and Substituent Effects on Tautomerism

The tautomeric equilibrium of 4-hydroxy-6-phenyl-2(1H)-pyridone is significantly influenced by both the solvent and the nature of substituents on the pyridone ring. documentsdelivered.comacademie-sciences.frnih.gov Computational studies have shown that the polarity of the solvent can shift the equilibrium towards one tautomer over another. wuxibiology.comnih.gov For instance, an increase in solvent polarity can lead to an enhancement of intramolecular interactions, affecting the stability of the tautomers. nih.gov

Substituents with different electronic properties (electron-donating or electron-withdrawing) can alter the extent of conjugation and intramolecular charge transfer, thereby influencing the tautomeric preferences. documentsdelivered.comnih.gov For example, in some substituted pyridone derivatives, the presence of certain groups can lead to the predominance of a single tautomeric form. academie-sciences.fr Linear solvation energy relationships and Hammett equation analyses are often employed to rationalize the observed solvent and substituent effects. documentsdelivered.comnih.gov

Reaction Path Analysis of Proton Transfer Processes

The interconversion between tautomers of 4-hydroxy-6-phenyl-2(1H)-pyridone involves proton transfer, and computational reaction path analysis provides detailed insights into the mechanism of this process. These studies map the potential energy surface for the proton transfer reaction, identifying the transition states and calculating the activation energy barriers.

For the tautomerization between 2-hydroxypyridine and 2-pyridone, DFT calculations have revealed high energy barriers in the absence of a solvent or catalyst. wuxibiology.com However, the presence of a single water molecule can significantly lower this barrier by acting as a bridge for the proton transfer. wuxibiology.com This highlights the crucial role of the environment in facilitating the tautomerization process. The analysis of the reaction path helps to understand the dynamics and kinetics of the proton transfer.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are computational techniques used to explore the dynamic behavior and accessible conformations of 4-hydroxy-6-phenyl-2(1H)-pyridone. These methods provide a more complete picture of the molecule's flexibility and how it might behave in a biological or chemical system.

MD simulations can reveal how the molecule's conformation changes over time, influenced by its environment. This is particularly important for understanding how the molecule might interact with a biological target, such as a protein receptor. Conformational analysis aims to identify the most stable, low-energy conformations of the molecule, which are likely to be the most populated and biologically relevant forms.

Molecular Docking and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a larger molecule, such as a protein receptor. mdpi.comnih.gov For 4-hydroxy-6-phenyl-2(1H)-pyridone and its derivatives, docking studies have been employed to investigate their potential as inhibitors of various biological targets. mdpi.comresearchgate.net

These studies reveal the key intermolecular interactions that stabilize the ligand-receptor complex, including hydrogen bonds, π-π stacking, and hydrophobic interactions. nih.govmdpi.com For example, derivatives of 4-hydroxy-2-quinolone have been shown to form well-conserved hydrogen bonds with amino acid residues in the active site of the EGFR tyrosine kinase domain. nih.gov The phenyl group of 4-hydroxy-6-phenyl-2(1H)-pyridone can participate in π-π stacking interactions with aromatic residues in a binding pocket. nih.gov The docking scores obtained from these simulations provide an estimate of the binding affinity of the molecule for the target. nih.govnih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles for 4 Hydroxy 2 1h Pyridone Derivatives

Influence of Substituents on Molecular Recognition and Biological Potential

The biological activity of 4-hydroxy-6-phenyl-2(1H)-pyridone derivatives is profoundly influenced by the nature and position of substituents on both the pyridone and phenyl rings. These modifications dictate the molecule's interaction with biological targets, thereby modulating its therapeutic potential.

Research has consistently shown that the 4-hydroxy group is crucial for the biological activity of 2-pyridone derivatives. This functional group, along with the adjacent carbonyl, can act as a key pharmacophore, often involved in metal chelation or hydrogen bonding interactions within the active sites of enzymes or receptors. nih.gov

Substitutions at various positions on the pyridone ring have been explored to enhance potency and selectivity. For instance, in the development of novel antibacterial agents targeting DNA synthesis, modifications at the N1-position and the C3- and C5-positions of the 4-hydroxy-2-pyridone core were investigated. nih.gov While the introduction of a phenyl group at C6 is a defining feature of the compound , further substitutions on this phenyl ring can fine-tune the biological activity.

In the context of antituberculosis agents, SAR studies on 4-hydroxy-2-pyridones revealed that modifying the substituent at the 6-position of the pyridone ring significantly impacts potency against Mycobacterium tuberculosis. nih.gov Specifically, replacing an isobutyl group with larger cycloalkyl groups led to a substantial improvement in antitubercular activity. nih.gov This highlights the importance of the size and lipophilicity of the C6-substituent for target engagement.

Furthermore, studies on 3,5-disubstituted pyridin-2(1H)-one derivatives as potential treatments for mechanical allodynia demonstrated that varying the substituent at the 5-position, while keeping an indol-4-yl moiety at the 3-position, could significantly enhance anti-allodynic potency. nih.gov This suggests that even seemingly minor changes to the substitution pattern can lead to substantial gains in biological efficacy.

The electronic properties of substituents also play a critical role. In the development of urease inhibitors based on the pyridin-2(1H)-one scaffold, it was found that electron-releasing groups were important for modulating biological activity. researchgate.net This indicates that the electronic landscape of the molecule is a key determinant of its interaction with the target enzyme.

The following table summarizes the influence of substituents at different positions on the biological activity of 4-hydroxy-2-pyridone derivatives based on various research findings.

| Position of Substitution | Type of Substituent | Influence on Biological Activity | Reference |

| C6 | Cycloalkyl groups (e.g., dimethylcyclohexyl) | Significant improvement in anti-tuberculosis potency. nih.gov | nih.gov |

| C5 | Phenylamino group and its variations | Enhanced anti-allodynic potency. nih.gov | nih.gov |

| General | Electron-releasing groups | Important for modulating urease inhibitory activity. researchgate.net | researchgate.net |

| C3 and C5 | Aryl/heteroaryl moieties | Strong anti-allodynic potency in rats. nih.gov | nih.gov |

Rational Design of Derivatives Based on Scaffold Modification

The rational design of novel 4-hydroxy-6-phenyl-2(1H)-pyridone derivatives leverages the foundational knowledge of SAR to create compounds with improved therapeutic profiles. This process often involves modifying the core scaffold to optimize interactions with a specific biological target. nih.gov

A key strategy in the rational design of these derivatives is scaffold hopping, where the central pyridone core is maintained while peripheral functionalities are altered. This approach has been successfully employed to develop a diverse library of compounds with activities ranging from antibacterial to anticancer. nih.govnih.gov

For instance, in the quest for new antibacterial agents, a series of 4-hydroxy-2-pyridones were synthesized and evaluated. nih.gov The initial hit compound was systematically modified, leading to the identification of a derivative with potent activity against Gram-negative pathogens. nih.gov This iterative process of design, synthesis, and testing is a hallmark of rational drug design.

Another example of rational design involves the synthesis of bis(pyridyl)methanes from 4-hydroxy-2-pyridone derivatives. These compounds were designed to explore potential antitumor activity, and indeed, some derivatives exhibited significant growth inhibition against a panel of human tumor cell lines. nih.gov

The versatility of the 4-hydroxy-2-pyridone scaffold allows for its incorporation into more complex molecular architectures. For example, the condensation of 4-hydroxy-6-methylpyridin-2(1H)-one with various aldehydes has been used to generate new derivatives with phytotoxic activity. nih.gov This demonstrates how the core scaffold can be elaborated to target a wide range of biological systems.

The following table provides examples of rational design strategies applied to the 4-hydroxy-2-pyridone scaffold.

| Design Strategy | Modification | Resulting Biological Activity | Reference |

| Systematic Modification | Optimization of substituents on the pyridone core | Potent antibacterial agents against Gram-negative pathogens. nih.gov | nih.gov |

| Dimerization | Synthesis of bis(pyridyl)methanes | Significant antitumor activity. nih.gov | nih.gov |

| Condensation with Aldehydes | Elaboration of the core scaffold | Phytotoxic activity. nih.gov | nih.gov |

Bioisosteric Replacements and Fragment-Based Design Approaches

Bioisosteric replacement and fragment-based design are powerful strategies in modern drug discovery that have been applied to the 4-hydroxy-2-pyridone scaffold to explore new chemical space and identify novel inhibitors.

Bioisosteric replacement involves substituting a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.com In the context of 4-hydroxy-2-pyridone derivatives, bioisosteric replacements can be used to modulate the properties of the core scaffold or its substituents. For example, the hydroxyl group at the 4-position could be replaced with other hydrogen bond donors or acceptors to probe their importance for biological activity. Similarly, the phenyl group at the 6-position could be replaced with other aromatic or heteroaromatic rings to explore the impact on target binding. nih.gov Research has shown that replacing the lactam oxygen at the 2-position with a sulfur atom can retain activity in certain pyridone analogs. nih.gov

Fragment-based drug discovery (FBDD) is a hit-identification strategy that begins with screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. edgccjournal.orgrsc.org Once a fragment hit is identified, it can be grown or linked with other fragments to generate a more potent lead compound. This approach has been successfully used to develop inhibitors for a variety of targets. A fragment-based approach was used to discover novel pyridone and macrocyclic pyridone inhibitors of the BET family of bromodomains, starting from a weakly binding phenylpyridazinone fragment. acs.org This highlights the potential of FBDD to identify novel chemotypes for challenging targets. In another study, FBDD was used to develop inhibitors of the Hepatitis B virus core protein based on the ciclopirox (B875) scaffold, which is a 4-hydroxy-2-pyridone derivative. plos.org

The following table illustrates the application of these design approaches to 4-hydroxy-2-pyridone derivatives.

| Design Approach | Specific Application | Outcome | Reference |

| Bioisosteric Replacement | Replacement of the lactam oxygen with sulfur | Retention of antitumor activity. nih.gov | nih.gov |

| Fragment-Based Design | Screening of a phenylpyridazinone fragment | Discovery of potent BET bromodomain inhibitors. acs.org | acs.org |

| Fragment-Based Design | Reconstruction of the ciclopirox scaffold | Development of potent Hepatitis B virus capsid inhibitors. plos.org | plos.org |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

For 4-pyridone derivatives, QSAR studies have been employed to understand the structural requirements for various biological activities, including antimalarial and antibacterial effects. nih.govmdpi.com These studies typically involve calculating a set of molecular descriptors for each compound in a training set, which can include electronic, steric, hydrophobic, and topological properties. Multiple linear regression or other statistical methods are then used to build a model that correlates these descriptors with the observed biological activity.

For example, a QSAR study on 4-pyridone derivatives with antimalarial activity found that electronic and thermodynamic descriptors were important for predicting potency. nih.gov The best model was able to explain a significant portion of the variance in the biological data and was validated using cross-validation techniques. nih.gov Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to study pyrimido-isoquinolin-quinones, which share some structural similarities with substituted pyridones, for their activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com These studies provided insights into the steric, electronic, and hydrogen-bond acceptor properties that contribute to antibacterial activity. mdpi.com

The development of robust and predictive QSAR models for 4-hydroxy-6-phenyl-2(1H)-pyridone derivatives could significantly aid in the design of new analogs with enhanced therapeutic potential. By identifying the key structural features that govern biological activity, these models can guide the synthesis of more potent and selective compounds.

The following table summarizes the application of QSAR in the study of pyridone derivatives.

| QSAR Methodology | Biological Target/Activity | Key Findings | Reference |

| Multiple Linear Regression | Antimalarial activity | Electronic and thermodynamic descriptors are important for potency. nih.gov | nih.gov |

| CoMFA and CoMSIA | Antibacterial activity against MRSA | Steric, electronic, and hydrogen-bond acceptor properties contribute to activity. mdpi.com | mdpi.com |

Advanced Applications and Research Directions of 4 Hydroxy 2 1h Pyridones

Role as Versatile Building Blocks in Complex Heterocyclic Synthesis

Functionalized 2(1H)-pyridones are well-established as versatile intermediates for the synthesis of a wide array of nitrogen-containing heterocycles. nih.gov The 4-hydroxy-6-phenyl-2(1H)-pyridone core offers multiple reactive sites that can be selectively functionalized to construct intricate molecular architectures.

Research has demonstrated the ability to introduce various functional groups onto the pyridone ring. For instance, derivatives such as 4-hydroxy-6-phenyl-6H-pyrano[3,2-c]pyridine-2,5-diones can be readily acetylated by refluxing in a mixture of acetic acid and polyphosphoric acid, yielding 3-acetyl derivatives. The same precursors can also undergo iodination at the 3-position using iodine and anhydrous sodium carbonate in boiling dioxane to produce 4-hydroxy-3-iodo derivatives in good yields. These transformations highlight the accessibility of the C-3 position for electrophilic substitution, providing a straightforward route to further elaborated structures.

The 4-hydroxy-2-pyridone skeleton is also a key component in multicomponent reactions (MCRs), which are highly efficient for building molecular complexity in a single step. One-pot syntheses of polysubstituted dihydropyridone derivatives have been developed using starting materials like cyanoacetamide, aryl aldehydes, and ethyl acetoacetate (B1235776) under neutral conditions. mdpi.comresearchgate.net These methods underscore the utility of the pyridone scaffold in generating libraries of structurally diverse compounds. Furthermore, three-component reactions involving aromatic aldehydes, malononitrile (B47326), and 4-hydroxy-2-pyridone derivatives have been employed to construct fused heterocyclic systems like pyrano[3,2-c]pyridones. nih.gov

The synthesis of the 4-hydroxy-2-pyridone core itself can be achieved through various condensation strategies. frontiersin.org These methods often involve the reaction of enamines or azomethines with derivatives of malonic acid. The adaptability of these synthetic routes allows for the introduction of a wide range of substituents on the pyridone ring, further enhancing its utility as a versatile building block for creating polysubstituted and polycyclic heterocyclic systems. nih.govmdpi.com

Applications in Agrochemical Research (e.g., Phytotoxic Agents, Herbicides)

The inherent biological activity of the 4-hydroxy-2-pyridone core has prompted its investigation in the field of agrochemical research. nih.govfao.org While many studies have focused on derivatives with different substituents at the 6-position, the findings provide strong evidence for the potential of the 4-hydroxy-6-phenyl-2(1H)-pyridone scaffold in developing new phytotoxic agents and herbicides.

Studies on 4-hydroxy-6-methylpyridin-2(1H)-one, a close analogue, have demonstrated significant phytotoxic activity. nih.govfao.org Derivatives of this compound, synthesized through condensation with various aldehydes, have shown selective activity against dicotyledonous species. nih.gov For example, certain derivatives exhibited substantial inhibition of both the aerial parts and roots of weed species like Ipomoea grandifolia and crop species like Cucumis sativus. nih.gov

Table 1: Phytotoxic Activity of Selected 4-Hydroxy-6-methylpyridin-2(1H)-one Derivatives

| Compound | Test Species | Inhibition of Aerial Parts (%) | Inhibition of Roots (%) |

|---|---|---|---|

| 4b | Cucumis sativus | 63.7 | 80.8 |

| 4c | Cucumis sativus | 63.5 | Not specified |

| 4c | Ipomoea grandifolia | 68.4 | 72.8 |

| 4g' | Ipomoea grandifolia | 56.8 | 58.2 |

Data sourced from studies on dicotyledonous species, indicating significant inhibition percentages. nih.gov

These findings suggest that the 4-hydroxy-2-pyridone moiety is a promising pharmacophore for herbicide development. The compounds are considered valuable lead structures for the creation of more potent and selective phytotoxic products. nih.govfao.org Beyond herbicidal activity, the broader class of 4-hydroxy-2-pyridone alkaloids has been recognized for other biological effects, including insecticidal, antifungal, and antibacterial properties, further expanding their potential utility in agriculture. rsc.orgnih.govresearchgate.net The fungicidal and bactericidal properties are particularly relevant for developing agents to protect crops from pathogens. researchgate.net

Potential in Material Science and Advanced Chemical Systems

The unique chemical and photophysical properties of the 4-hydroxypyridin-2(1H)-one scaffold make it a valuable component in the field of material science. researchgate.net While direct applications of 4-hydroxy-6-phenyl-2(1H)-pyridone are still emerging, related structures have shown significant promise in the development of advanced chemical systems, such as fluorescent sensors.

A notable example is the use of spiropyran-based sensors for detecting metal ions like zinc in biological systems. acs.org These sensors operate through a structural change from a non-fluorescent spiro form to a fluorescent merocyanine (B1260669) form upon metal ion coordination. acs.org The synthesis of these complex molecules often involves heterocyclic chemistry akin to that used for pyridone synthesis. The development of water-soluble spiropyran sensors with high quantum yields and red-shifted emissions demonstrates the potential for creating highly sensitive and specific detection tools from such scaffolds. acs.org This illustrates how the foundational structure of pyridone and its derivatives can be incorporated into larger systems to create functional materials for applications in bio-imaging and diagnostics.

Investigation as Chelating Agents for Metal Ions

The 4-hydroxy-2-pyridone moiety, specifically the 1-hydroxy-2(1H)-pyridinone variant, has been investigated as a powerful chelating agent for metal ions, particularly those relevant to biological systems. nih.gov This has opened avenues for its potential use in medicinal chemistry to address diseases associated with metal dysregulation.

Researchers have designed and synthesized analogues of the drug tolcapone, used in the management of Parkinson's disease, by replacing its nitrocatechol group with a 1-hydroxy-2(1H)-pyridinone moiety. nih.gov These novel compounds are intended to have a dual function: inhibiting the enzyme catechol O-methyl transferase (COMT) and protecting neurons from oxidative damage by chelating excess iron (Fe(III)). nih.gov Hydroxypyridinones are effective coordinating groups for hard Lewis acids, such as Fe(III) and Mg2+, and require only a single deprotonation to bind to a metal cation. nih.gov

Studies have confirmed that these 1-hydroxy-2(1H)-pyridinone-based compounds are effective Fe(III) chelators, with a suitable chelation power to potentially limit the formation of reactive oxygen species in neurons. nih.gov This line of research positions the 4-hydroxy-2-pyridone scaffold as a promising platform for developing therapeutic agents that can mitigate neurodegenerative processes driven by oxidative stress and metal accumulation.

Future Perspectives in Academic Chemical Research and Scaffold Exploration

The 4-hydroxy-6-phenyl-2(1H)-pyridone scaffold continues to be a subject of significant interest with promising future prospects in academic and applied chemical research. Its established role as a versatile building block will undoubtedly lead to the creation of novel and complex heterocyclic systems with unique properties. The efficiency of multicomponent reactions utilizing this scaffold paves the way for the rapid generation of diverse molecular libraries for high-throughput screening in drug discovery and agrochemical development.

In the realm of agrochemicals, the phytotoxic and antimicrobial activities observed in its analogues warrant a more focused investigation of 4-hydroxy-6-phenyl substituted derivatives. Future research will likely concentrate on synthesizing a broader range of these compounds to establish clear structure-activity relationships and optimize their efficacy and selectivity as herbicides or fungicides.

The potential in material science, hinted at by the success of related heterocyclic systems in fluorescent sensors, remains a largely unexplored frontier. The development of novel functional materials, such as organic light-emitting diodes (OLEDs), dye-sensitized solar cells, or new chemosensors based on the 4-hydroxy-6-phenyl-2(1H)-pyridone core, represents a rich area for future exploration.

Furthermore, the proven ability of the hydroxypyridinone structure to act as a potent metal chelator opens up exciting possibilities in medicinal chemistry. Beyond neuroprotection, this function could be harnessed to develop agents for treating diseases related to metal overload or for designing new metal-based diagnostic tools. The continued exploration of this multifaceted scaffold is poised to yield significant advancements across the chemical sciences.

Q & A

Q. What are the established synthetic routes for 4-hydroxy-6-phenyl-2(1H)-pyridone, and how do reaction conditions influence yield and purity?

The synthesis of 4-hydroxy-6-phenyl-2(1H)-pyridone derivatives often involves cyclocondensation or multicomponent reactions. For example, trifluoromethyl-containing analogs are synthesized via cyclization of β-alkoxyvinyl trifluoromethyl ketones with ammonium acetate, achieving yields of 23–67% depending on substituents and reaction optimization . Key factors include:

- Temperature control : Higher temperatures (e.g., 80°C) favor cyclization but may degrade sensitive functional groups.

- Catalyst selection : Acidic or basic conditions influence regioselectivity.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

Q. What spectroscopic and crystallographic methods are used to confirm the structure of 4-hydroxy-6-phenyl-2(1H)-pyridone derivatives?

- X-ray diffraction : Used to resolve tautomeric forms (e.g., pyridin-2(1H)-one vs. pyridinol), as demonstrated for 6-phenyl-4-(trifluoromethyl)pyridin-2(1H)-one .

- NMR spectroscopy : and NMR identify substituent positions, while NMR is critical for trifluoromethyl analogs .

- Mass spectrometry (MS) : High-resolution MS confirms molecular ion peaks and fragmentation patterns .

Q. How are the physical properties (e.g., solubility, melting point) of this compound characterized for research applications?

- Melting point analysis : Crystalline derivatives (e.g., 4-trifluoromethyl[2,4'-bipyridin]-6-ol) exhibit sharp melting points (e.g., 165–167°C), indicating high purity .

- Solubility profiling : Tested in solvents like DMSO, ethanol, and water to guide formulation in biological assays .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and tautomeric equilibria of 4-hydroxy-6-phenyl-2(1H)-pyridone in drug design?

Density functional theory (DFT) calculations assess tautomer stability (e.g., keto-enol equilibria) and electron distribution at the pyridone core. This informs pharmacophore design, particularly for hydrogen-bonding interactions with biological targets .

Q. What strategies resolve contradictions in reported biological activity data for pyridone derivatives?

- Dose-response studies : Discrepancies in IC values (e.g., anticancer assays) may arise from assay conditions (e.g., cell line variability). Standardized protocols (e.g., MTT assays) and positive controls (e.g., doxorubicin) improve reproducibility .

- Metabolic stability testing : Hepatic microsome assays identify metabolites that may interfere with activity measurements .

Q. How is the compound’s pharmacokinetic profile optimized for therapeutic applications?

- Lipophilicity adjustments : Introducing alkyl or fluorinated groups (e.g., trifluoromethyl) enhances blood-brain barrier penetration, as seen in analogs with logP values >2.5 .

- Prodrug strategies : Esterification of the hydroxyl group improves oral bioavailability .

Methodological Guidance

Q. What experimental designs are recommended for evaluating the chelating activity of 4-hydroxy-6-phenyl-2(1H)-pyridone?

- UV-Vis titration : Monitor metal-ligand complex formation (e.g., Fe, Cu) at varying pH.

- Stability constants calculation : Use software like Hyperquad to determine binding affinities .

Q. How are acute toxicity and analgesic effects assessed in preclinical models?

- Rodent models : CD-1 mice or Sprague-Dawley rats are dosed orally or intraperitoneally, with toxicity graded via OECD guidelines.

- Hot-plate test : Latency to pain response (seconds) quantifies analgesic efficacy, analyzed using GraphPad Prism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.